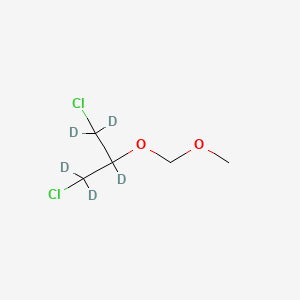

1,3-Dichloro-2-(methoxymethoxy)propane-d5

Descripción general

Descripción

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is a deuterated compound with the molecular formula C5H5Cl2D5O2 and a molecular weight of 178.07 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 typically involves the deuteration of 1,3-Dichloro-2-(methoxymethoxy)propane. This process can be achieved through the following steps:

Starting Material: The synthesis begins with commercially available 1,3-Dichloro-2-(methoxymethoxy)propane.

Deuteration: The compound is subjected to deuterium exchange reactions using deuterated reagents such as deuterated methanol (CD3OD) or deuterated water (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dichloro-2-(methoxymethoxy)propane-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

Substitution: Products include alcohols, amines, or ethers depending on the nucleophile used.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include alcohols or alkanes.

Aplicaciones Científicas De Investigación

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is widely used in scientific research due to its deuterated nature. Some applications include:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction kinetics and mechanisms due to the isotope effect, which can alter reaction rates and pathways.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dichloro-2-(methoxymethoxy)propane: The non-deuterated version of the compound.

1,3-Dichloro-2-(chloromethyl)propane: A similar compound with a different substituent.

1,3-Dichloro-2-(2-chloroethoxy)propane: Another similar compound with a different ether group.

Uniqueness

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is unique due to its deuterated nature, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions and pathways.

Actividad Biológica

1,3-Dichloro-2-(methoxymethoxy)propane-d5 (d5-DCMP) is a deuterated derivative of 1,3-dichloro-2-(methoxymethoxy)propane. Its unique structure incorporates five deuterium atoms, enhancing its utility in scientific research, particularly in reaction mechanisms and isotopic labeling studies. This article explores the biological activity of d5-DCMP, focusing on its mechanisms of action, pharmacological properties, and potential applications.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 175.05 g/mol

- Structure Features : The compound features two chlorine atoms and a methoxymethoxy functional group, with deuterium enhancing its analytical capabilities.

The biological activity of d5-DCMP is primarily linked to its interaction with various cellular targets and pathways:

- Cytotoxicity : d5-DCMP exhibits significant cytotoxic effects against various human tumor cell lines. It induces apoptosis by modulating key apoptotic proteins such as the caspase family (caspase-3, -8, and -9) and Bcl-2 family proteins, promoting the expression of pro-apoptotic proteins while inhibiting anti-apoptotic ones.

-

Biochemical Pathways : The compound affects several biochemical pathways, including:

- Apoptosis Pathway : Induces programmed cell death in cancer cells.

- Cell Proliferation Pathways : Modulates signaling cascades such as PI3K/Akt/mTOR and NFκB pathways, which are crucial for cell growth and survival.

Pharmacological Properties

d5-DCMP has been studied for various pharmacological activities:

- Anticancer Activity : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Research indicates that it can inhibit tumor growth through its cytotoxic effects .

- Genotoxicity Studies : In vitro studies have shown that d5-DCMP can induce mutations in bacterial strains and mammalian cells, indicating potential genotoxic effects. This raises considerations for its safety profile in therapeutic applications .

Applications in Research

The unique properties of d5-DCMP make it valuable in various scientific fields:

- Chemical Research : Used for studying reaction mechanisms due to the presence of deuterium.

- Biological Studies : Investigated for its antiproliferative effects on cancer cell lines.

- Analytical Chemistry : Employed in mass spectrometry for quantifying biological samples .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of d5-DCMP compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Dichloro-2-methylpropane | Contains two chlorine atoms and a methyl group | Less complex than d5-DCMP |

| 1-Bromo-2-(methoxymethoxy)propane | Bromine replaces one chlorine atom | Different halogen affects reactivity |

| 1,3-Dichloropropane | Simple dichloropropane structure | No methoxy groups present |

Case Studies

Recent studies have highlighted the potential applications of d5-DCMP in cancer research:

- Study on Cytotoxic Effects : A study demonstrated that d5-DCMP significantly reduces viability in various cancer cell lines through apoptosis induction.

- Genotoxicity Assessment : Research indicated that exposure to d5-DCMP can lead to DNA damage in mammalian cells, necessitating further investigation into its safety for therapeutic use .

Propiedades

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJQMIXBNYSQG-WHVBSWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661913 | |

| Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189863-31-7 | |

| Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.